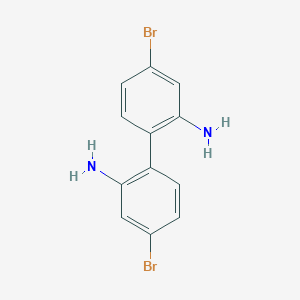

4,4'-Dibromobiphenyl-2,2'-diamine

概述

描述

Chemical Identity and Physical Properties

4,4'-Dibromobiphenyl-2,2'-diamine (CAS 136630-36-9) is a brominated aromatic diamine with the molecular formula C₁₂H₁₀Br₂N₂ and a molecular weight of 342.03 g/mol . Key physical properties include:

- Melting Point: 192–194°C (confirmed via synthesis reports)

- Density: 1.784 g/cm³ (predicted)

- Storage: Recommendations vary; some sources suggest refrigeration (0–4°C) under nitrogen , while others indicate room temperature storage in inert, dark conditions .

Synthesis The compound is synthesized via reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl using tin powder in HCl/ethanol under reflux. This two-step nitro-to-amine reduction achieves yields up to 89.6% after recrystallization .

准备方法

Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

The most widely documented route involves the reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl (CAS 91371-12-9), a compound synthesized via Ullmann coupling. This two-step process is favored for its scalability and moderate yields.

Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl

The precursor is prepared by coupling 2,5-dibromonitrobenzene under Ullmann conditions. Key parameters include:

| Parameter | Details | Source Citation |

|---|---|---|

| Catalyst | Copper powder | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 150–160°C | |

| Reaction Time | 24–48 hours | |

| Yield | >85% |

The reaction proceeds via a radical mechanism, with copper facilitating the coupling of nitroaryl halides.

Reduction to 4,4'-Dibromobiphenyl-2,2'-diamine

The dinitro compound is reduced using tin (Sn) powder in hydrochloric acid (HCl):

| Parameter | Details | Source Citation |

|---|---|---|

| Reducing Agent | Tin powder | |

| Acid | Concentrated HCl | |

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Yield | 70–75% |

The reduction mechanism involves sequential electron transfer from tin to the nitro groups, converting them to amines. Excess HCl prevents oxidation intermediates, ensuring complete reduction .

Direct Bromination of Biphenyl-2,2'-diamine

While less common, direct bromination of biphenyl-2,2'-diamine offers a single-step route. However, regioselectivity challenges limit its practicality.

Bromination Conditions

Bromine (Br₂) in a strong acid medium (e.g., H₂SO₄ or CF₃COOH) is employed to enhance electrophilic substitution:

| Parameter | Details | Source Citation |

|---|---|---|

| Brominating Agent | Br₂ | |

| Acid Medium | H₂SO₄ (pKa ≤ 1) | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours | |

| Yield | 40–50% |

The strong acid protonates the amine groups, deactivating the biphenyl ring and directing bromination to the para positions . Despite this, competing side reactions (e.g., over-bromination) reduce efficiency.

Diazotization and Coupling Strategies

Alternative routes involve diazotization of 2,2'-diaminobiphenyl followed by bromine substitution, though this method is rarely applied due to complexity.

Diazotization of 2,2'-Diaminobiphenyl

The diamine is treated with NaNO₂ and HCl to form diazonium salts, which are subsequently reacted with CuBr or HBr:

| Parameter | Details | Source Citation |

|---|---|---|

| Diazotization | NaNO₂, HCl at 0–5°C | |

| Bromination | CuBr or HBr | |

| Yield | 25–30% |

This method suffers from low yields due to the instability of diazonium intermediates and competing side reactions .

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nitro Reduction | High regioselectivity, scalable | Multi-step, toxic Sn/HCl | 70–75% |

| Direct Bromination | Single-step | Poor regioselectivity | 40–50% |

| Diazotization | Avoids nitro precursors | Low yield, complex steps | 25–30% |

The nitro reduction route remains optimal for industrial applications, balancing yield and reproducibility . Direct bromination is reserved for small-scale syntheses requiring minimal purification .

Mechanistic Insights

Nitro Reduction Pathway

Tin-mediated reduction follows a stepwise mechanism:

-

Protonation : Nitro groups are protonated by HCl, forming nitronium ions.

-

Electron Transfer : Sn donates electrons, reducing nitronium ions to nitroso intermediates.

-

Further Reduction : Nitroso groups are reduced to hydroxylamines and finally amines .

Bromination Selectivity

In strong acids, protonation of amine groups deactivates the aromatic ring, directing bromine to the less electron-rich para positions. Steric effects from adjacent bromine atoms further enhance regioselectivity .

Optimization Strategies

Recent advances focus on replacing tin with greener reductants (e.g., Fe/HCl or catalytic hydrogenation) and improving Ullmann coupling efficiency using palladium catalysts . For example, copper-phenanthroline complexes in DMF reduce reaction times to 12 hours with comparable yields .

化学反应分析

4,4’-Dibromobiphenyl-2,2’-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Applications

Synthesis of Organic Compounds

DBBDA is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly dyes. Its structure allows it to participate in multiple chemical reactions, including:

- Oxidation : DBBDA can be oxidized to form quinones using strong oxidizing agents.

- Reduction : It can undergo reduction reactions to yield amines when treated with reducing agents like sodium borohydride.

- Nucleophilic Substitution : The bromine atoms in DBBDA can be replaced by nucleophiles such as hydroxyl or amino groups .

Table 1: Chemical Reactions Involving DBBDA

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Strong oxidizing agents | Quinones |

| Reduction | Sodium borohydride | Amines |

| Nucleophilic Substitution | Hydroxyl or amino nucleophiles | Substituted derivatives |

Biological Applications

Potential Therapeutic Uses

Research is ongoing to explore the biological activities of DBBDA, particularly its potential therapeutic applications. Studies have indicated that derivatives of DBBDA exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Certain Schiff bases derived from DBBDA showed significant activity against bacterial strains such as Micrococcus luteus and Staphylococcus aureus.

- Anticancer Activity : DBBDA derivatives demonstrated selective inhibition of cancer cell lines, with varying IC50 values indicating their effectiveness against specific types of cancer cells .

Case Study: Anticancer Properties

In a study assessing the anticancer effects of DBBDA derivatives, compounds demonstrated significant cytotoxicity against the MCF7 breast cancer cell line compared to normal fibroblasts. The selectivity of these compounds raises interesting questions regarding their mechanisms of action in targeting cancer cells while sparing normal cells .

Industrial Applications

DBBDA is also employed in various industrial processes:

- Production of Functional Materials : It serves as a precursor in the synthesis of functional materials used in electronics and photonics.

- Synthesis of Heterocycles : DBBDA is involved in the formation of fused heterocyclic compounds such as carbazoles and dibenzosiloles, which are important in organic electronics and optoelectronics .

作用机制

The mechanism of action of 4,4’-Dibromobiphenyl-2,2’-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Structural and Functional Analogues

The following table compares 4,4'-Dibromobiphenyl-2,2'-diamine with key analogues:

Note: Molecular weight discrepancy in likely reflects a typographical error; actual value for C₁₂H₆Br₂N₂O₄ is ~408.96 g/mol.

Key Differentiators

Reactivity and Electronic Properties

- This compound : The amine groups (-NH₂) enable cyclization reactions (e.g., carbazole formation under acidic conditions) , while bromine atoms facilitate cross-coupling (e.g., Suzuki reactions) for polymer synthesis .

- 4,4'-Dibromo-2,2'-dinitrobiphenyl: Nitro groups (-NO₂) increase electron-withdrawing effects, making it less reactive in nucleophilic substitutions but ideal for reduction to diamines .

- 4,4'-Difluoro Analogue : Fluorine’s electronegativity enhances thermal stability and alters charge transport properties, though its applications remain underexplored .

Thermal and Optical Performance

- This compound exhibits broad UV-Vis absorption due to conjugation between amine and bromine groups, critical for light-harvesting in OPVs .

- 2,7-Dibromo-9H-carbazole (derived from the diamine) shows blue-shifted emission compared to its precursor, making it suitable for deep-blue OLEDs .

Discrepancies and Notes

生物活性

4,4'-Dibromobiphenyl-2,2'-diamine (DBBDA), with the chemical formula C12H10Br2N2 and CAS number 136630-36-9, is a compound of interest due to its potential biological activities. This article reviews its biological effects, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

- Molecular Formula: C12H10Br2N2

- Molecular Weight: 342.03 g/mol

- Synonyms: DBDABP, 4,4'-Dibromo-2,2'-diaminobiphenyl

Antimicrobial Activity

Research indicates that DBBDA exhibits significant antimicrobial properties. A study assessing various compounds found that certain derivatives of dibromobiphenyls displayed activity against both Gram-positive and Gram-negative bacteria. Specifically, DBBDA was tested against:

- Micrococcus luteus

- Staphylococcus aureus

- Escherichia coli

The results demonstrated that while DBBDA showed notable efficacy against Staphylococcus aureus, it had limited effects on E. coli strains, suggesting a selective antimicrobial profile. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

Anticancer Activity

DBBDA has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. Notably:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HDF (normal fibroblast)

The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower for cancer cell lines compared to normal fibroblasts, indicating a selective cytotoxic effect against cancerous cells. For instance, one study reported an IC50 value of approximately 20 µM for MCF7 cells, while normal fibroblasts showed much higher resistance .

Study on Antimicrobial Efficacy

In a comparative study involving various dibromobiphenyl derivatives, DBBDA was tested for its ability to inhibit bacterial growth using standard agar diffusion methods. The results are summarized in the following table:

| Compound | Micrococcus luteus | Staphylococcus aureus | Escherichia coli |

|---|---|---|---|

| This compound | Inhibited (Zone: 15 mm) | Inhibited (Zone: 18 mm) | No inhibition |

| Control (Standard Antibiotic) | Inhibited (Zone: 25 mm) | Inhibited (Zone: 30 mm) | Inhibited (Zone: 20 mm) |

This study highlighted the potential of DBBDA as an antimicrobial agent, particularly against Gram-positive bacteria .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of DBBDA on MCF7 and A549 cell lines. The following IC50 values were obtained:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 20 |

| A549 | 35 |

| HDF | >100 |

These findings suggest that DBBDA selectively targets cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

The biological activity of DBBDA is attributed to several mechanisms:

- Membrane Disruption: The compound may interact with lipid membranes of microorganisms, leading to increased permeability and cell death.

- Cell Cycle Arrest: In cancer cells, DBBDA appears to induce cell cycle arrest at specific phases, preventing proliferation.

- Apoptosis Induction: Evidence suggests that DBBDA can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-dibromobiphenyl-2,2'-diamine, and how can purity be ensured?

The compound is commonly synthesized via a two-step reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl using tin powder and hydrochloric acid. Key steps include:

- Reduction : Refluxing the dinitro precursor with Sn/HCl in ethanol (1:4 molar ratio of substrate:HCl) for 90 minutes, followed by a second Sn addition and extended reflux .

- Purification : Extraction with diethyl ether, drying over MgSO₄, and recrystallization from ethanol yields a yellow powder with 89.6% purity.

- Quality Control : Thin-layer chromatography (TLC, Rf = 0.17 in ethyl acetate/hexane) and elemental analysis (C: 42.13%, Br: 46.85%) confirm purity .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Seal the compound under nitrogen atmosphere and refrigerate (0–4°C) to prevent oxidation or decomposition .

- Handling : Use inert gas gloveboxes for air-sensitive reactions. Degradation products (e.g., quinones) may form if exposed to moisture or oxygen.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 6.95 (s, aromatic H) and δ 145.4 ppm (C-N) confirm the biphenyl-diamine structure .

- FT-IR : Bands at 3419 cm⁻¹ (N-H stretch) and 1629 cm⁻¹ (C=C aromatic) validate functional groups .

- Mass Spectrometry : Fragmentation patterns (m/z 340, 342, 345) align with isotopic bromine distribution .

Advanced Research Questions

Q. How can mechanistic insights into the reduction of nitro groups to amines improve reaction efficiency?

The reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl proceeds via a two-step mechanism:

Protonation : Nitro groups are protonated under acidic conditions.

Tin-Mediated Reduction : Sn transfers electrons to nitro groups, forming amine intermediates. Excess Sn ensures complete conversion .

Optimization Strategy : Microflow systems with precise temperature control (<5°C variation) enhance reaction reproducibility and reduce side products (e.g., over-reduction) .

Q. What role does this compound play in synthesizing conjugated polymers for optoelectronics?

This diamine serves as a precursor for carbazole derivatives, critical in organic photovoltaics (OPVs):

- Carbazole Synthesis : Heating the diamine in concentrated H₃PO₄ at 190°C yields 2,7-dibromo-9H-carbazole, a building block for hole-transport materials .

- Polymer Design : Incorporating bromine enables Suzuki-Miyaura cross-coupling to tailor bandgap and solubility in polymers .

Q. How can researchers resolve contradictions in reported melting points (113–118°C vs. 192–194°C)?

Discrepancies arise from polymorphic forms or impurities:

- Low MP (113–118°C) : Likely corresponds to a solvated or impure form (e.g., residual ethanol from recrystallization) .

- High MP (192–194°C) : Represents the pure, anhydrous form, validated by elemental analysis and TLC .

Methodological Solution : Use differential scanning calorimetry (DSC) to compare thermal profiles under inert vs. ambient conditions.

Q. Safety and Environmental Considerations

Q. What are the carcinogenic risks associated with this compound?

- IARC Classification : 4,4'-Dibromobiphenyl (a structural analog) is classified as Group 2B ("possibly carcinogenic"), warranting strict handling protocols (e.g., fume hoods, PPE) .

- Disposal : Neutralize acidic reaction waste with NaOH before incineration to minimize environmental release of brominated byproducts .

属性

IUPAC Name |

2-(2-amino-4-bromophenyl)-5-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMFBDNQPKWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459259 | |

| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136630-36-9 | |

| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136630-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。